molecular formula C18H18FN3O2 B2520271 6-Cyclopropyl-2-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2310096-64-9

6-Cyclopropyl-2-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2520271
CAS No.: 2310096-64-9
M. Wt: 327.359
InChI Key: HNXJYWAXGMVBRR-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorobenzoyl group, and an azetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl intermediate can be synthesized by reacting 4-fluorobenzoyl chloride with an appropriate azetidine derivative under basic conditions.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Pyridazinone Formation: The final step involves the formation of the pyridazinone ring through a cyclization reaction, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Cyclopropyl-2-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-2-{[1-(4-chlorobenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
  • 6-Cyclopropyl-2-{[1-(4-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Uniqueness

6-Cyclopropyl-2-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(4-fluorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c19-15-5-3-14(4-6-15)18(24)21-9-12(10-21)11-22-17(23)8-7-16(20-22)13-1-2-13/h3-8,12-13H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXJYWAXGMVBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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